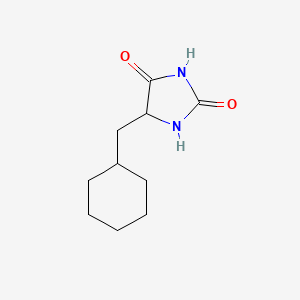

5-Cyclohexylmethylhydantoin

Description

Overview of the Hydantoin (B18101) Scaffold in Contemporary Chemical Research

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic scaffold that holds a significant position in modern chemical research, particularly in the field of medicinal chemistry. wikipedia.orgwisdomlib.orgekb.egnih.gov First isolated in 1861 by Adolf von Baeyer, this structure is recognized for its versatile biological activities and its role as a "privileged scaffold," a molecular framework capable of providing ligands for a range of different biological targets. wikipedia.orgnih.govresearchgate.net

The structural core of hydantoin features two nitrogen atoms and two carbonyl groups, providing sites for hydrogen bond donors and acceptors, which facilitates interactions with various biological macromolecules. nih.govnih.gov This inherent characteristic, combined with the relative ease of its synthesis and derivatization, has made the hydantoin moiety a cornerstone in the development of therapeutic agents. nih.govresearchgate.net

Hydantoin derivatives have demonstrated a wide spectrum of pharmacological properties, including anticonvulsant, antiarrhythmic, antimicrobial, anticancer, and anti-inflammatory activities. wisdomlib.orgekb.egajptonline.comaip.org This broad applicability is evidenced by the number of clinically successful drugs that incorporate the hydantoin structure. Notable examples include Phenytoin, an anticonvulsant used for treating seizure disorders, and Enzalutamide, an antiandrogen employed in the treatment of prostate cancer. wikipedia.orgwisdomlib.orgresearchgate.net The continued exploration of hydantoin chemistry underscores its enduring importance in the quest for novel and effective therapeutic compounds. wisdomlib.org

Structural Features and Chemical Versatility of 5-Substituted Hydantoin Derivatives

The chemical versatility of the hydantoin scaffold is largely attributed to the potential for substitution at multiple positions, namely the N-1, N-3, and C-5 atoms of the ring. researchgate.net Among these, the C-5 position is of particular interest as the substituents at this site significantly influence the molecule's stereochemistry and biological activity. aip.orgacs.orgcardiff.ac.uk The introduction of one or two substituents at the C-5 carbon can create a chiral center, leading to stereoisomers with potentially distinct pharmacological profiles.

The nature of the group at the 5-position—be it alkyl, aryl, or other functional moieties—plays a critical role in defining the compound's properties. researchgate.netjddtonline.info For instance, the presence of bulky, lipophilic groups can enhance certain biological activities. jddtonline.info The structural flexibility allows for the synthesis of a vast library of derivatives, which can be screened for various therapeutic applications.

Several classical and modern synthetic methods are employed to generate 5-substituted hydantoins. The Bucherer-Bergs reaction, which involves the condensation of a ketone or aldehyde with ammonium (B1175870) carbonate and potassium cyanide, is a widely used one-pot synthesis for 5,5-disubstituted hydantoins. wikipedia.orgmdpi.com Another common method is the Urech hydantoin synthesis, which produces 5-substituted hydantoins from the reaction of an amino acid with potassium cyanate (B1221674). wikipedia.orgresearchgate.net These established synthetic routes provide accessible pathways to a diverse range of hydantoin derivatives, facilitating extensive structure-activity relationship (SAR) studies. nih.gov

Research Context and Academic Importance of 5-Cyclohexylmethylhydantoin

This compound is a specific derivative of hydantoin characterized by a cyclohexylmethyl group attached to the C-5 position of the hydantoin ring. Its academic and research importance is primarily situated within the context of synthetic organic chemistry and as a key intermediate for the production of other compounds.

The synthesis of this compound and its derivatives is documented in patent literature, highlighting its role as a building block in multi-step synthetic processes. google.comebsip.comgoogle.comgoogle.com These methods often focus on efficient production pathways for creating specific, often chiral, hydantoin structures that can be further elaborated into more complex molecules.

While not widely known for its direct biological applications, this compound has been noted in specific enzymatic studies. For example, research has shown that it is not a substrate for certain enzymes, a finding that can be valuable in studies aimed at understanding enzyme specificity and designing enzyme inhibitors. uni-stuttgart.de Therefore, the primary academic importance of this compound lies in its utility as a synthetic intermediate and as a tool compound in biochemical research, rather than as an end-product therapeutic agent itself.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-(cyclohexylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H16N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H2,11,12,13,14) |

InChI Key |

JLMOTEMRNVWPED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclohexylmethylhydantoin

Established Approaches to Hydantoin (B18101) Ring Formation Relevant to 5-Substitution

The construction of the hydantoin ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. For the synthesis of 5-substituted hydantoins like 5-Cyclohexylmethylhydantoin, the most relevant and widely employed methods are the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and various cyclization strategies that utilize urea (B33335) and carbamate (B1207046) intermediates. These approaches offer different advantages in terms of starting materials, reaction conditions, and suitability for specific substitution patterns.

Bucherer-Bergs Reaction and Mechanistic Considerations

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that provides a direct and efficient route to 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (an aldehyde or a ketone), an alkali metal cyanide, and ammonium (B1175870) carbonate. nih.govwikipedia.orgorganic-chemistry.orgencyclopedia.pubchem-station.com This reaction works well for a variety of aliphatic and aromatic aldehydes and ketones. encyclopedia.pub

The currently accepted mechanism of the Bucherer-Bergs reaction involves several key steps. Initially, the aldehyde or ketone reacts with the cyanide ion to form a cyanohydrin. Simultaneously, ammonium carbonate provides ammonia (B1221849), which reacts with the carbonyl compound to form an imine. The cyanide ion then attacks the imine to form an α-aminonitrile. This α-aminonitrile is a crucial intermediate in the synthesis. wikipedia.org The aminonitrile then reacts with carbon dioxide, also generated from the decomposition of ammonium carbonate, to form a carbamic acid derivative. Intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin ring system. wikipedia.org

The reaction is typically carried out in a solvent such as aqueous ethanol and heated for several hours. nih.govencyclopedia.pub The versatility of the Bucherer-Bergs reaction lies in its ability to accommodate a wide range of carbonyl precursors, making it a powerful tool for generating diverse libraries of hydantoin derivatives.

| Parameter | Description | Typical Conditions/Reagents |

|---|---|---|

| Starting Materials | Aldehyde or Ketone | Aliphatic, Aromatic, or Cyclic Carbonyls |

| Cyanide Source | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | |

| Ammonia and CO2 Source | Ammonium Carbonate ((NH4)2CO3) | |

| Key Intermediate | α-Aminonitrile | Formed from the carbonyl, ammonia, and cyanide |

| Solvent | Protic Solvents | Aqueous Ethanol, Water |

| Temperature | Elevated Temperatures | Typically 60-100 °C nih.govencyclopedia.pub |

| Advantages | One-pot synthesis, high efficiency, broad substrate scope nih.govencyclopedia.pub |

Urech Hydantoin Synthesis: Principles and Applications

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, offers an alternative pathway to hydantoins starting from α-amino acids. wikipedia.org This method involves the reaction of an α-amino acid with an alkali metal cyanate (B1221674) (typically potassium cyanate) in the presence of an acid. wikipedia.org

The reaction proceeds through the formation of an N-carbamoyl amino acid (also known as a hydantoic acid) intermediate. The amino group of the α-amino acid nucleophilically attacks the cyanate ion to form the N-carbamoyl derivative. Subsequent intramolecular cyclization of the hydantoic acid, usually promoted by heating in an acidic medium, leads to the formation of the hydantoin ring with the elimination of a molecule of water. researchgate.net

This method is particularly useful for the synthesis of 5-substituted hydantoins where the corresponding α-amino acid is readily available. The stereochemistry at the α-carbon of the starting amino acid is often retained in the final hydantoin product, making this a valuable method for the preparation of enantiomerically enriched hydantoins. rsc.org

Cyclization Strategies Involving Urea and Carbamate Intermediates

Beyond the classical named reactions, various cyclization strategies that proceed through urea or carbamate intermediates are employed for the synthesis of the hydantoin ring. These methods often offer greater flexibility in the introduction of substituents at different positions of the hydantoin core.

One common approach involves the reaction of an α-amino ester with an isocyanate. This reaction forms an N-alkoxycarbonylmethyl-N'-substituted urea, which can then be cyclized under basic or thermal conditions to yield a 3-substituted hydantoin. A variation of this involves the reaction of an α-amino acid amide with phosgene or a phosgene equivalent, such as triphosgene, to generate an isocyanate intermediate in situ, which then cyclizes to the hydantoin. nih.govresearchgate.net

Carbamate intermediates are also valuable precursors. For instance, an α-amino ester can be reacted with a chloroformate to form an N-alkoxycarbonyl amino ester (a carbamate). Subsequent reaction with an amine followed by cyclization can lead to the formation of the hydantoin ring. These multi-step sequences allow for the controlled introduction of different substituents on the hydantoin ring.

Targeted Synthesis of this compound and its Analogs

The synthesis of this compound specifically requires the incorporation of a cyclohexylmethyl group at the C-5 position of the hydantoin ring. This can be achieved by applying the general synthetic methodologies to precursors that already contain the desired cyclohexylmethyl moiety.

Synthetic Pathways Utilizing Cyclohexylmethyl-Containing Precursors

The most direct way to synthesize this compound is by using a starting material that already possesses the cyclohexylmethyl group.

In the context of the Bucherer-Bergs reaction , the logical starting material would be cyclohexylacetaldehyde . The reaction of cyclohexylacetaldehyde with potassium cyanide and ammonium carbonate under typical Bucherer-Bergs conditions would be expected to yield this compound. This approach is advantageous due to the commercial availability of cyclohexylacetaldehyde.

For the Urech hydantoin synthesis , the corresponding α-amino acid, cyclohexylalanine , would be the ideal precursor. The reaction of cyclohexylalanine with potassium cyanate followed by acid-catalyzed cyclization of the resulting N-carbamoyl-cyclohexylalanine would provide this compound. This method is particularly attractive if an enantiomerically pure form of the hydantoin is desired, as the stereochemistry of the starting cyclohexylalanine can be transferred to the final product.

| Synthetic Method | Cyclohexylmethyl-Containing Precursor | Key Reaction Steps |

|---|---|---|

| Bucherer-Bergs Reaction | Cyclohexylacetaldehyde | One-pot reaction with KCN and (NH4)2CO3 |

| Urech Hydantoin Synthesis | Cyclohexylalanine | 1. Reaction with KOCN to form N-carbamoyl-cyclohexylalanine 2. Acid-catalyzed intramolecular cyclization |

| Cyclization of Urea Derivatives | Esters or amides of Cyclohexylalanine | Reaction with isocyanates or phosgene equivalents followed by cyclization |

Exploration of Catalytic Systems in the Preparation of this compound Derivatives

While the classical Bucherer-Bergs and Urech syntheses are often performed under stoichiometric conditions, modern organic synthesis has seen the development of catalytic systems to improve the efficiency, selectivity, and environmental footprint of hydantoin synthesis.

In the context of preparing 5-substituted hydantoins, including derivatives of this compound, several catalytic approaches have been explored. For instance, phase-transfer catalysis has been shown to be effective for the C5-selective alkylation of hydantoins, offering a method to introduce the cyclohexylmethyl group onto a pre-formed hydantoin ring. researchgate.net

Transition metal catalysis has also emerged as a powerful tool. Palladium-catalyzed reactions, for example, have been utilized for the asymmetric allylic alkylation of hydantoins, demonstrating the potential for creating complex chiral structures. researchgate.net Copper-catalyzed α-amination of esters has also been reported as a method for constructing the hydantoin core. rsc.org While not specifically reported for this compound, these catalytic methods represent a promising area for future research to develop more efficient and selective syntheses of this compound and its analogs. The development of enantioselective catalytic variants of the Urech hydantoin synthesis is also an active area of research, which could provide direct access to chiral 5-substituted hydantoins. rsc.org

Sustainable and Green Chemistry Approaches in 5-Substituted Hydantoin Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydantoin derivatives to minimize environmental impact and enhance reaction efficiency. rsc.orgpurkh.com These approaches focus on the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. purkh.com

One notable green methodology is the use of ultrasound irradiation in conjunction with recyclable catalysts. For instance, the use of montmorillonite K-10 clay as a heterogeneous catalyst under ultrasound conditions has been reported for the synthesis of 5,5-disubstituted hydantoins. researchgate.net This method offers several advantages, including significantly reduced reaction times, high product yields, and the ability to recover and reuse the catalyst. researchgate.net Although not specifically detailed for this compound, this approach is applicable to the synthesis of 5-substituted hydantoins in general.

Another sustainable strategy involves solvent-free reaction conditions. Multicomponent reactions, such as the Bucherer-Bergs reaction, can be performed in the absence of a solvent, often with the aid of microwave irradiation or magnetic nanoparticles as catalysts. researchgate.net These solvent-free methods reduce the generation of volatile organic waste and can lead to simpler product isolation procedures.

The core principles of green chemistry, such as atom economy, are also central to these modern synthetic routes. purkh.com Multi-component reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. purkh.com

Table 1: Comparison of Green Synthetic Methods for 5-Substituted Hydantoins

| Method | Catalyst | Reaction Conditions | Advantages |

| Ultrasound-assisted synthesis | Montmorillonite K-10 | Ultrasound irradiation | Short reaction times, high yields, recyclable catalyst researchgate.net |

| Solvent-free synthesis | Magnetic Fe3O4 nanoparticles | Solvent-free | Reduced waste, simplified workup researchgate.net |

| Microwave-assisted synthesis | None specified | Microwave irradiation | Rapid heating, shorter reaction times |

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is crucial when developing chiral drugs, as different enantiomers can exhibit distinct pharmacological activities. The stereocenter at the C5 position of the hydantoin ring necessitates the use of stereoselective synthetic methods to obtain the desired isomer.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective methods for this compound are not extensively documented, general strategies for asymmetric synthesis can be applied. One such approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Another powerful technique is the use of chiral catalysts. For example, a catalytic enantioselective version of the Biltz synthesis, a method for preparing 5,5-disubstituted hydantoins, has been developed. researchgate.net This methodology could potentially be adapted for the synthesis of chiral 5-substituted hydantoins by employing a suitable chiral catalyst to control the facial selectivity of the reaction.

Biocatalysis, utilizing enzymes to carry out stereoselective transformations, represents a green and highly efficient approach. Enzymes such as hydantoinases and carbamoylases are used in the industrial production of enantiomerically pure α-amino acids from racemic hydantoins through kinetic resolution. A similar enzymatic approach could be envisioned for the resolution of a racemic mixture of this compound.

Table 2: Potential Enantioselective Strategies for this compound

| Methodology | Description | Potential Outcome |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide stereoselective bond formation. | High enantiomeric excess of one enantiomer. |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Catalytic control over stereochemistry, high turnover. |

| Biocatalytic Resolution | Enzymatic differentiation between enantiomers in a racemic mixture. | Isolation of one enantiomer from a racemic mixture. |

Diastereoselective Control in the Formation of this compound

Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters and the goal is to selectively form one diastereomer over others. In the case of this compound, which has a single stereocenter, diastereoselective control becomes a factor if the cyclohexyl ring itself contains stereocenters or if the synthesis proceeds through a diastereomeric intermediate.

For instance, if a chiral starting material is used that already contains a stereocenter, the formation of the new stereocenter at the C5 position of the hydantoin ring can be influenced by the existing stereocenter, leading to a diastereoselective outcome. This is known as substrate-controlled diastereoselection.

Reaction-controlled diastereoselection can be achieved by using chiral reagents or catalysts that favor the formation of one diastereomer. The principles of diastereoselective control are well-established in organic synthesis, with reactions such as the Michael addition and aldol reactions often being designed to proceed with high diastereoselectivity. beilstein-journals.orgnih.gov While direct examples for this compound are scarce, these fundamental principles of stereocontrol would be applicable in a synthetic route designed to control the stereochemistry at the C5 position relative to other stereocenters in the molecule.

Table 3: Principles of Diastereoselective Control

| Control Element | Mechanism | Application to this compound |

| Substrate Control | An existing stereocenter in the starting material directs the formation of a new stereocenter. | Using a chiral cyclohexyl-containing starting material to influence the stereochemistry at C5. |

| Reagent/Catalyst Control | A chiral reagent or catalyst creates a diastereoselective transition state. | Employing a chiral catalyst in the hydantoin ring formation to favor one diastereomer. |

Chemical Reactivity and Derivatization of 5 Cyclohexylmethylhydantoin

Functionalization at the Hydantoin (B18101) Nitrogen Atoms (N1 and N3)

The hydantoin ring contains two secondary amine functionalities within an amide-like structure. The acidity of the N-H protons is a key determinant of their reactivity. Generally, the proton at the N3 position is more acidic than the one at N1 due to its position between two carbonyl groups. thieme-connect.de Consequently, reactions involving deprotonation, such as alkylation or acylation, typically occur preferentially at the N3 position under basic conditions. thieme-connect.de

Alkylation at the N3 position can be achieved using various alkylating agents in the presence of a suitable base. For selective N1 alkylation, a protection-deprotection strategy is often necessary, where the more reactive N3 position is first blocked, the N1 position is then functionalized, and the protecting group is subsequently removed. thieme-connect.de The choice of base and reaction conditions can influence the selectivity of these reactions. Weaker bases tend to favor N3 substitution, while stronger bases, such as sodium hydride, may be required for N1 functionalization. thieme-connect.de

Copper-promoted N-arylation represents another method for functionalizing the nitrogen atoms of the hydantoin ring, allowing for the introduction of aryl substituents. organic-chemistry.org While specific studies on 5-Cyclohexylmethylhydantoin are not prevalent, its reactivity is expected to follow these general principles established for other 5-substituted hydantoins. The steric bulk of the cyclohexylmethyl group at the C5 position may influence the reaction rates but is not expected to fundamentally alter the regioselectivity of N1 and N3 functionalization.

Reactions Involving the 5-Cyclohexylmethyl Substituent

The 5-Cyclohexylmethyl substituent is largely aliphatic and, therefore, less reactive compared to the hydantoin ring itself. The saturated cyclohexane (B81311) ring and the methylene (B1212753) bridge are generally chemically inert under conditions used to modify the heterocyclic core. Reactions targeting this substituent would require more forcing conditions, such as free-radical halogenation, which would likely also affect the hydantoin ring.

However, it is conceivable that specific oxidative conditions could transform the cyclohexyl group, for instance, into a cyclohexenyl or a functionalized cyclohexyl derivative. Such transformations are not commonly reported in the context of hydantoin chemistry, which primarily focuses on the modification of the heterocyclic ring or its use as a precursor for amino acids.

Ring-Opening and Ring-Closure Transformations of the Imidazolidinedione Core

The hydantoin ring can undergo hydrolytic cleavage under both acidic and basic conditions. This ring-opening reaction is a fundamental process in the metabolism of hydantoins and is exploited in synthetic chemistry. The hydrolysis typically proceeds via the formation of an intermediate ureido acid (an N-carbamoyl-amino acid). thieme-connect.de Subsequent hydrolysis of this intermediate yields the corresponding α-amino acid, in this case, 2-amino-3-cyclohexylpropanoic acid, along with ammonia (B1221849) and carbon dioxide. thieme-connect.de

The synthesis of 5-substituted hydantoins, including this compound, often involves a ring-closure reaction. The Bucherer-Bergs reaction is a classic and versatile method for preparing such compounds from a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source like potassium cyanide. mdpi.comjddtonline.info For this compound, the starting aldehyde would be cyclohexylacetaldehyde. This multicomponent reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. mdpi.com

Another synthetic route involves the condensation of an α-amino acid with isocyanates or cyanates, a method known as the Urech hydantoin synthesis. jddtonline.info This process would utilize 2-amino-3-cyclohexylpropanoic acid as the starting material, which undergoes cyclization to form the hydantoin core.

Investigations into the Enzymatic Reactivity and Biotransformations of this compound

The enzymatic hydrolysis of hydantoins is of significant industrial interest for the production of optically pure α-amino acids. This biotransformation is typically carried out by a class of enzymes known as hydantoinases (dihydropyrimidinases). mdpi.comresearchgate.net These enzymes catalyze the stereospecific ring-opening of 5-substituted hydantoins to yield N-carbamoyl-D- or N-carbamoyl-L-amino acids. mdpi.com

Hydantoinases exhibit a broad range of substrate specificities, which are influenced by the nature of the substituent at the C5 position of the hydantoin ring. Studies on various hydantoinases have shown that the size, shape, and hydrophobicity of this substituent are critical for enzyme activity.

For instance, the thermostable D-hydantoinase from Geobacillus stearothermophilus shows high activity towards substrates with small substituents like dihydrouracil (B119008) and 5-methylhydantoin. nih.gov However, its activity is significantly lower for substrates with bulky hydrophobic groups, such as 5-benzylhydantoin (B43465) and 5-indolylmethylhydantoin. nih.goviaea.org Given that the cyclohexylmethyl group is also a bulky, non-polar substituent, it is expected that the activity of many wild-type hydantoinases on this compound would be similarly low.

Rational engineering and site-directed mutagenesis have been employed to alter the substrate specificity of hydantoinases. nih.gov By modifying amino acid residues in the active site, researchers have successfully increased the enzyme's activity towards these bulkier hydantoin derivatives. iaea.org For example, replacing amino acids like phenylalanine and tryptophan with smaller ones like alanine (B10760859) can enlarge the substrate-binding pocket, thereby accommodating larger substituents. nih.gov

The following table summarizes the relative activity of a wild-type D-hydantoinase towards various substrates, illustrating the typical preference for smaller substituents.

| Substrate | Relative Activity (%) |

| Dihydrouracil | 100 |

| Hydantoin | 80 |

| D,L-5-Methylhydantoin | 60 |

| D,L-5-(2-Methylthioethyl)-hydantoin | 45 |

| D,L-5-Benzylhydantoin | <1 |

| D,L-5-Indolylmethylhydantoin | <1 |

Data derived from studies on D-hydantoinase from Geobacillus stearothermophilus, illustrating the trend of decreasing activity with increasing substituent size. nih.gov

The mechanism of hydantoinase-catalyzed hydrolysis involves the coordination of a metal cofactor, often zinc or manganese, within the enzyme's active site. nih.goviaea.org This metal ion is crucial for activating a water molecule, which then acts as a nucleophile to attack one of the carbonyl carbons (typically C4) of the hydantoin ring.

Homology modeling and structural analysis have identified key amino acid residues that form the substrate-binding pocket and are involved in substrate recognition and catalysis. iaea.org For bulky substrates like this compound, steric hindrance within the active site of the wild-type enzyme is a major limiting factor. The large, flexible cyclohexyl ring may struggle to orient itself optimally for the nucleophilic attack to occur.

Mechanistic studies often involve creating mutant enzymes and analyzing their kinetic constants (Km and kcat) with different substrates. nih.gov Such studies have confirmed that modifications to the active site loops can significantly improve the binding and turnover of hydantoins with large C5-substituents. nih.gov The hydrophobicity of the active site is also a critical parameter, as it must favorably interact with the non-polar cyclohexylmethyl group to facilitate substrate binding. iaea.org

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization of 5-Cyclohexylmethylhydantoin and its Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) bridge, the hydantoin (B18101) ring methine proton, and the N-H protons of the hydantoin ring. The chemical shifts (δ) of the cyclohexyl protons would typically appear in the upfield region (approximately 0.8-2.0 ppm), displaying complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The methylene protons adjacent to the hydantoin ring would likely resonate as a multiplet in the range of 1.5-2.5 ppm. The methine proton at the C5 position of the hydantoin ring is expected to appear as a multiplet around 4.0-4.5 ppm. The two N-H protons of the hydantoin ring would present as two distinct broad singlets, typically in the downfield region of 7.0-11.0 ppm, with their exact positions being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons (C2 and C4) of the hydantoin ring, which are expected to resonate in the downfield region of 155-180 ppm. The C5 carbon of the hydantoin ring would likely appear around 55-65 ppm. The methylene bridge carbon is expected in the 35-45 ppm range, while the carbons of the cyclohexyl ring would produce a series of signals in the upfield region of 25-40 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methine proton at C5 and the adjacent methylene protons, as well as within the cyclohexyl ring system. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the cyclohexylmethyl substituent and the hydantoin ring, for example, by observing a correlation between the methylene protons and the C5 carbon of the hydantoin ring.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydantoin NH (N1-H) | 7.0 - 9.0 (broad s) | - |

| Hydantoin NH (N3-H) | 9.0 - 11.0 (broad s) | - |

| Hydantoin C=O (C2) | - | 155 - 165 |

| Hydantoin C=O (C4) | - | 170 - 180 |

| Hydantoin CH (C5) | 4.0 - 4.5 (m) | 55 - 65 |

| Methylene CH₂ | 1.5 - 2.5 (m) | 35 - 45 |

| Cyclohexyl CH | 1.0 - 2.0 (m) | 30 - 40 |

| Cyclohexyl CH₂ | 0.8 - 1.8 (m) | 25 - 35 |

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions. s = singlet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the hydantoin ring, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibrations of the hydantoin ring would give rise to one or two bands in the 3100-3300 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and methylene groups would be observed between 2850 and 3000 cm⁻¹. Bending vibrations for the N-H and C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information. The symmetric stretching of the C-C bonds within the cyclohexyl ring would be expected to produce distinct Raman signals. The vibrational modes of the hydantoin ring, particularly the ring breathing modes, are also often Raman active.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (Hydantoin) | Stretching | 3100 - 3300 | 3100 - 3300 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Hydantoin) | Stretching | 1700 - 1780 | 1700 - 1780 |

| N-H (Hydantoin) | Bending | 1500 - 1600 | Weak |

| C-C (Cyclohexyl) | Stretching | Fingerprint Region | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is crucial for confirming the molecular weight of this compound and gaining insights into its structural components through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the confirmation of its elemental composition.

Fragmentation Pathways: Under electron impact (EI) or other ionization methods, the this compound molecule will fragment in a predictable manner. Common fragmentation pathways for 5-substituted hydantoins include the loss of the substituent group as a radical or a neutral molecule. For this compound, a prominent fragmentation would be the cleavage of the bond between the methylene group and the hydantoin ring, leading to the formation of a cyclohexylmethyl cation or a hydantoin-containing radical cation. Further fragmentation of the cyclohexyl ring can also be expected.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+• | 196 | Molecular Ion |

| [M - C₇H₁₃]⁺ | 99 | Loss of cyclohexylmethyl radical |

| [C₇H₁₃]⁺ | 97 | Cyclohexylmethyl cation |

| [M - HNCO]⁺• | 153 | Loss of isocyanic acid from the hydantoin ring |

Note: The m/z values are based on the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the hydantoin ring itself. The carbonyl groups within the hydantoin ring are expected to exhibit n → π* transitions, which typically result in weak absorption bands in the near-UV region (around 220-250 nm). The absence of extended conjugation in the molecule means that strong absorptions in the visible region are not expected.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide a wealth of information about the molecule's structure, X-ray crystallography offers the definitive determination of its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth and X-ray Diffraction Methodologies

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Once a high-quality single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The data obtained would reveal the precise conformation of the cyclohexyl ring (e.g., chair conformation), the planarity of the hydantoin ring, and the nature of intermolecular interactions, such as hydrogen bonding between the N-H groups and the carbonyl oxygens of adjacent molecules, which dictate the crystal packing.

Determination of Molecular Conformation and Intermolecular Interactions in the Crystalline State

The precise three-dimensional arrangement of atoms in this compound and the non-covalent forces governing its crystal packing are determined primarily through single-crystal X-ray diffraction. uhu-ciqso.es Although a public crystallographic information file (CIF) for this compound is not available, its molecular conformation and intermolecular interactions can be reliably predicted based on the extensive structural chemistry of related 5-substituted hydantoin derivatives and conformational analysis principles. acs.orgtandfonline.comresearchgate.net

Molecular Conformation

The molecule consists of two key structural units: the planar hydantoin heterocycle and the flexible cyclohexylmethyl substituent.

Hydantoin Ring: The five-membered hydantoin ring is expected to be nearly planar. It possesses two amide N-H groups (hydrogen bond donors) and two carbonyl C=O groups (hydrogen bond acceptors), which are fundamental to its interaction patterns. tandfonline.com

Cyclohexylmethyl Substituent: The cyclohexane (B81311) ring adopts a non-planar 'chair' conformation, which is its most stable state, as it minimizes both angle strain and torsional strain by maintaining tetrahedral angles of approximately 109.5° and a staggered arrangement of all C-H bonds. pressbooks.pubyoutube.com The bulky hydantoin-methyl group attached to this ring will preferentially occupy an equatorial position to avoid steric hindrance. utexas.edu Placing this large group in an axial position would lead to destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. libretexts.org

Intermolecular Interactions

The crystal packing of hydantoin derivatives is consistently dominated by a network of specific and robust hydrogen bonds. researchgate.net For this compound, the primary interaction is the formation of intermolecular N-H···O hydrogen bonds between the N-H groups at the N1 and N3 positions of one molecule and the carbonyl oxygen atoms (O2 and O4) of a neighboring molecule.

The table below presents typical geometric parameters for the N-H···O hydrogen bonds observed in closely related hydantoin crystal structures, which are expected to be representative for this compound.

Interactive Table: Representative Hydrogen Bond Geometry in Hydantoin Dimers

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N1-H | H1 | O4' | ~ 0.86 | ~ 2.05 | ~ 2.90 | ~ 175 |

| N3-H | H3 | O2' | ~ 0.86 | ~ 2.03 | ~ 2.88 | ~ 177 |

Note: Data are representative values based on analogous hydantoin structures. The prime symbol (') indicates an atom from an adjacent, symmetry-related molecule.

Supramolecular Self-Assembly and Crystal Engineering Principles

Supramolecular self-assembly refers to the spontaneous organization of molecules into ordered, larger-scale structures through non-covalent intermolecular interactions. ias.ac.in Crystal engineering is a subfield that focuses on designing and controlling these interactions to build solid-state architectures with desired properties. rsc.org

In the context of this compound, the principles of crystal engineering are applied by leveraging the highly predictable and directional nature of the N-H···O hydrogen bonds inherent to the hydantoin core. tandfonline.com The formation of the R²₂(8) hydrogen-bonded dimer, as previously described, is the foundational step in the supramolecular synthesis of the crystal. nih.gov This dimer acts as a robust and reliable "supramolecular synthon"—a structural unit that can be conceptually used to plan and assemble a crystal lattice. ias.ac.in

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. Its primary purpose is to verify the empirical and molecular formula of a synthesized compound by comparing the experimentally measured elemental composition to the theoretically calculated values.

For this compound, the molecular formula is C₁₀H₁₆N₂O₂. The theoretical elemental composition is calculated based on its molecular weight (196.24 g/mol ). An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values, confirming the compound's stoichiometry.

Interactive Table: Elemental Analysis Data for this compound (C₁₀H₁₆N₂O₂)

| Element | Theoretical Mass % | Experimental Mass % (Representative) | Difference (%) |

| Carbon (C) | 61.20% | 61.05% | -0.15 |

| Hydrogen (H) | 8.22% | 8.29% | +0.07 |

| Nitrogen (N) | 14.27% | 14.35% | +0.08 |

| Oxygen (O) | 16.31% | 16.31% (by difference) | - |

Note: Experimental values are plausible, representative data for illustrative purposes, demonstrating acceptable variance from theoretical calculations.

Computational and Theoretical Investigations of 5 Cyclohexylmethylhydantoin

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a fundamental understanding of a molecule's electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.govyoutube.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons, and predictors of chemical reactivity.

Molecular Geometry: DFT calculations begin by optimizing the geometry of 5-Cyclohexylmethylhydantoin to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For the hydantoin (B18101) ring itself, DFT can accurately predict the planarity and the specific lengths of the carbonyl (C=O) and amide (N-C) bonds. ijirset.com The flexible cyclohexylmethyl substituent at the C5 position can adopt various conformations, and DFT helps identify the most energetically favorable ones.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | 1.39 Å |

| Bond Length | C2=O2 | 1.22 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4=O4 | 1.23 Å |

| Bond Length | C4-C5 | 1.52 Å |

| Bond Angle | C5-N1-C2 | 112.0° |

| Bond Angle | N1-C2-N3 | 108.5° |

Electronic Structure: The electronic properties of a molecule are key to its behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hust.edu.vn The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. nih.gov Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich regions, while the amide protons are electron-poor.

Reactivity: DFT-derived parameters can predict how and where a molecule will react. nih.gov Global reactivity descriptors like electronegativity, hardness, and softness provide a general sense of the molecule's reactivity. nih.gov Local reactivity is often analyzed using Fukui functions, which identify the specific atoms most susceptible to nucleophilic or electrophilic attack. This information is vital for understanding how the molecule might be metabolized or how it could interact with a biological target.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. ijirset.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide highly accurate predictions of molecular properties, especially spectroscopic data. nih.gov

For this compound, ab initio calculations can be used to predict its vibrational spectra (Infrared and Raman). aanda.org By calculating the harmonic and anharmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov This theoretical spectrum is invaluable for interpreting experimental data, allowing for the precise assignment of observed spectral peaks to specific molecular motions, such as the stretching of C=O bonds, the bending of N-H bonds, or the various vibrations of the cyclohexyl ring. ijirset.comsrce.hr

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

|---|---|---|

| N-H Stretch | Amide (N1-H, N3-H) | 3450 - 3550 |

| C-H Stretch | Cyclohexyl & Methylene (B1212753) | 2850 - 3000 |

| C=O Stretch | Carbonyl (C2=O, C4=O) | 1710 - 1780 |

| N-H Bend | Amide | 1500 - 1550 |

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability

While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations introduce the element of time to study the motion and behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves over time. nih.gov

For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the cyclohexylmethyl side chain. This group can undergo ring puckering and rotation around the bond connecting it to the hydantoin core. MD simulations, typically performed in a simulated aqueous environment to mimic biological conditions, can reveal the preferred conformations and the energy barriers between them. nih.govmdpi.com

The stability of the entire molecule can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com A stable RMSD value indicates that the molecule has reached an equilibrium state in its simulated environment. These simulations also provide insights into the molecule's interactions with solvent molecules, such as the formation of hydrogen bonds between the hydantoin's carbonyl oxygens or N-H groups and surrounding water molecules. mdpi.com

| Parameter | Description/Value |

|---|---|

| Force Field | CHARMM, AMBER, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Size | ~10,000 - 20,000 atoms (including solvent) |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 - 1000 nanoseconds |

| Time Step | 2 femtoseconds |

Computational Elucidation of Reaction Mechanisms in Hydantoin Synthesis and Transformation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. researchgate.net For hydantoins, a common synthetic route is the Bucherer-Bergs reaction, a multi-component reaction involving a ketone (or aldehyde), cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comorganic-chemistry.org

Using quantum chemical methods like DFT, researchers can map the entire potential energy surface of the reaction. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. The proposed mechanism for the Bucherer-Bergs reaction involves several key steps, including the formation of an aminonitrile intermediate, its reaction with carbon dioxide, and subsequent intramolecular cyclization to form the hydantoin ring. wikipedia.orgmdpi.com

Computational studies can validate this proposed mechanism by calculating the activation energy for each step. The step with the highest energy barrier is the rate-determining step of the reaction. These calculations provide a detailed, mechanistic understanding that is often difficult to obtain through experimental means alone, offering insights into how reaction conditions or substituent changes might affect the reaction outcome and yield. researchgate.net

Molecular Modeling of Interactions with Biological Macromolecules (Focused on Structural and Mechanistic Insights, not Efficacy)

Many hydantoin derivatives exhibit biological activity by interacting with macromolecules like enzymes or receptors. tandfonline.comtarc.edu.myresearchgate.net Molecular modeling techniques, primarily molecular docking and molecular dynamics simulations, are used to explore these interactions at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when it binds to a protein's active or binding site. nih.gov Docking algorithms sample numerous possible binding poses and score them based on factors like intermolecular forces, providing a static snapshot of the most likely interaction.

Molecular Dynamics of the Complex: Following docking, an MD simulation of the protein-ligand complex is often performed. This dynamic simulation reveals the stability of the predicted binding pose and provides a more realistic view of the interactions. nih.gov Key insights gained from these simulations include:

Identification of Key Interactions: MD simulations can highlight the specific amino acid residues in the protein that form stable interactions with the ligand. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Conformational Changes: The binding of a ligand can induce conformational changes in the protein, which may be crucial for its biological function. MD simulations can capture these dynamic structural adjustments in both the ligand and the protein upon binding. nih.govacs.org

Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity. tandfonline.com

These computational approaches provide a structural and mechanistic framework for understanding how this compound might interact with a biological target, guiding the design of future experiments.

| Functional Group on Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Amide Proton (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |

| Cyclohexyl Ring | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydantoin Ring | π-stacking (if applicable) | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Future Research Directions and Methodological Advancements in 5 Cyclohexylmethylhydantoin Chemistry

Development of Advanced Synthetic Strategies for Complex Hydantoin (B18101) Architectures

The synthesis of hydantoins has traditionally been dominated by classic methods like the Bucherer-Bergs reaction. mdpi.comnih.gov However, the demand for greater molecular complexity, efficiency, and sustainability is driving the development of more sophisticated synthetic strategies. These future approaches are essential for creating novel analogs of 5-Cyclohexylmethylhydantoin with intricate and diverse functionalities.

Modern synthetic advancements focus on several key areas:

Multicomponent Reactions (MCRs): Unlike traditional stepwise synthesis, MCRs allow for the construction of complex molecules like hydantoins in a single step from three or more reactants. nih.gov This approach significantly improves efficiency and reduces waste. The Ugi/cyclization reaction sequence is a notable example that provides a pathway to highly substituted hydantoins. organic-chemistry.org

Diversity-Oriented Synthesis (DOS): This strategy aims to create large collections (libraries) of structurally diverse molecules. By applying DOS principles to the hydantoin scaffold, researchers can systematically explore the chemical space around a core structure like this compound, which is invaluable for discovering new structure-activity relationships. acs.orgtandfonline.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.gov The intensification of the Bucherer-Bergs reaction using a continuous-flow setup has demonstrated the potential for almost quantitative conversions in significantly reduced reaction times. thieme-connect.de Recent work has also shown the continuous mechanochemical synthesis of hydantoin derivatives with high yields without the use of organic solvents. acs.org

Novel Cyclization Methods: Researchers are continuously exploring new ways to form the hydantoin ring. Methods using hypervalent iodine reagents or the dual activation of dipeptides enable the synthesis of highly substituted chiral hydantoins under mild conditions, preserving stereochemistry which is often crucial for biological activity. organic-chemistry.org

These advanced strategies will enable chemists to build upon the this compound framework, introducing greater structural and stereochemical complexity to fine-tune its properties for various applications. thieme-connect.dejst.go.jpnih.govresearchgate.netrsc.orgnih.gov

Application of Machine Learning and Artificial Intelligence in Hydantoin Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by automating and enhancing the design-make-test-analyze cycle. mit.edu For hydantoin chemistry, these computational tools offer unprecedented opportunities to accelerate the discovery and optimization of new derivatives.

Future applications in this domain include:

Retrosynthesis Prediction: AI-powered tools can analyze a complex target molecule, such as a novel this compound analog, and propose viable synthetic pathways by working backward to commercially available starting materials. chemcopilot.comarxiv.org These models are trained on vast databases of chemical reactions and can often identify novel or more efficient routes than those conceived by human chemists. chemrxiv.orgnih.gov

Reaction Outcome and Yield Prediction: ML models can predict the most likely product of a chemical reaction, including identifying potential side products and forecasting the reaction yield under specific conditions. This predictive power helps chemists to refine reaction conditions for hydantoin synthesis without extensive trial-and-error experimentation.

De Novo Molecular Design: AI algorithms can generate entirely new molecular structures with desired properties. By defining a set of target parameters (e.g., high binding affinity to a specific protein), these models can design novel hydantoin derivatives optimized for a particular function.

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate the structural features of molecules with their biological activities or physicochemical properties. acs.org By developing robust QSAR models for hydantoin derivatives, researchers can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources. acs.orgcncb.ac.cntandfonline.comnih.govnih.gov

| AI/ML Application | Function in Hydantoin Chemistry | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Predicts synthetic routes for novel hydantoin derivatives. chemcopilot.comchemrxiv.org | Accelerates synthesis design; discovers new, efficient pathways. |

| Forward Reaction Prediction | Predicts products and yields of hydantoin synthesis reactions. | Optimizes reaction conditions and reduces experimental workload. |

| QSAR Modeling | Predicts biological activity and properties of virtual hydantoin compounds. acs.orgnih.gov | Prioritizes synthesis of high-potential candidates; guides molecular design. |

| De Novo Design | Generates novel hydantoin structures optimized for specific functions. | Expands accessible chemical space for new discoveries. |

Innovation in Spectroscopic and Structural Characterization Techniques for Hydantoin Systems

As synthetic methods produce increasingly complex hydantoin architectures, the need for precise and unambiguous structural characterization becomes paramount. Innovations in spectroscopic and analytical techniques are crucial for validating structures, determining stereochemistry, and understanding the conformational dynamics of molecules like this compound.

Key areas of advancement include:

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, complex hydantoin structures often require more sophisticated techniques. Two-dimensional (2D) NMR experiments, such as COSY, HMBC, and NOESY, are indispensable for establishing connectivity and the spatial relationships between atoms, allowing for the correct identification of isomers that would be indistinguishable by simpler methods. nih.govscispace.com NOESY, in particular, is a powerful tool for determining the three-dimensional conformation of hydantoins in solution. scispace.com Future developments in NMR, such as the use of deuterium (B1214612) NMR in oriented solvents, promise even greater resolution for analyzing complex molecules. universite-paris-saclay.fr

Single-Crystal X-ray Crystallography: This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net For complex hydantoin derivatives, X-ray crystallography is essential for confirming absolute stereochemistry and analyzing intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal lattice. acs.org This information is vital for understanding physical properties and for structure-based drug design.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of a molecule's elemental composition. Advanced MS techniques, such as tandem MS (MS/MS), are used to fragment molecules, providing valuable structural information that helps to piece together the molecular architecture of newly synthesized hydantoins.

| Technique | Primary Information Obtained for Hydantoins | Key Advantage |

|---|---|---|

| 2D NMR (e.g., HMBC, NOESY) | Atom connectivity, stereochemistry, and solution-state conformation. nih.govscispace.com | Unambiguously resolves complex isomeric structures and reveals molecular shape in solution. |

| Single-Crystal X-ray Crystallography | Precise 3D molecular structure and intermolecular packing in the solid state. acs.org | Provides definitive proof of structure and absolute configuration. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirms the chemical formula of a new compound with high accuracy. |

Refinement of Computational Chemistry Approaches for Enhanced Predictive Capabilities in Hydantoin Research

Computational chemistry provides powerful tools for predicting and explaining the behavior of molecules, offering insights that can be difficult to obtain through experimentation alone. acs.org The refinement of these methods is leading to increasingly accurate predictions for hydantoin systems, guiding experimental design and deepening fundamental understanding.

Future directions in computational hydantoin research involve:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. For hydantoins, DFT can accurately predict the relative stability of different tautomers, calculate spectroscopic properties (like NMR chemical shifts), and model reaction mechanisms. orientjchem.org As computational power increases, DFT methods can be applied to larger and more complex hydantoin systems with greater accuracy. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. tandfonline.com For a molecule like this compound, MD simulations can explore its conformational flexibility, study its interactions with solvent molecules, and simulate its binding to a biological target, such as a protein receptor. tandfonline.comresearchgate.net These simulations are crucial for understanding the dynamic nature of molecular recognition.

Advanced QSAR and Pharmacophore Modeling: The predictive power of QSAR models is being enhanced by using more sophisticated molecular descriptors and machine learning algorithms. acs.orgcncb.ac.cn Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. By refining these models for hydantoin-based compounds, researchers can create more accurate predictive tools to guide the design of new molecules with enhanced potency and selectivity. nih.gov

| Computational Method | Application in Hydantoin Research | Key Predictive Capability |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, tautomer stability, and reaction energies. orientjchem.orgnih.gov | Predicts molecular stability, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulates the dynamic motion and interactions of hydantoins over time. tandfonline.comtandfonline.com | Reveals conformational changes and binding dynamics with biological targets. |

| QSAR/Pharmacophore Modeling | Correlates molecular structure with biological activity. cncb.ac.cnnih.gov | Predicts the activity of new, unsynthesized hydantoin derivatives. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclohexylmethylhydantoin, and how can researchers optimize yield and purity?

- The synthesis of hydantoin derivatives often involves cyclization reactions or modifications of existing hydantoin scaffolds. For example, cyclohexanespiro-5-hydantoin derivatives have been synthesized via nucleophilic substitution with aminoethanol followed by hydrolysis under acidic conditions . Key parameters include reaction temperature, solvent choice (e.g., ethanol or DMF), and stoichiometric ratios. Purity can be enhanced using recrystallization or column chromatography, with characterization via NMR, IR, and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclohexylmethyl group integration.

- Mass spectrometry (ESI-MS or GC-MS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. How does the cyclohexylmethyl substituent influence this compound’s biological activity compared to other hydantoin derivatives?

- The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 5-phenylhydantoin) can reveal structure-activity relationships (SAR). For example, bulky substituents may sterically hinder interactions with enzymatic targets like glycogen synthase kinase-3β (GSK-3β), as seen in related hydantoin derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict this compound’s binding affinity to target proteins like GSK-3β?

- Step 1 : Generate 3D structures of the compound using software like Gaussian or Avogadro, optimizing geometry via DFT.

- Step 2 : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein crystal structures (e.g., PDB ID 1I09 for GSK-3β).

- Step 3 : Validate predictions with experimental IC₅₀ values from kinase inhibition assays. Discrepancies may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. What strategies resolve contradictions in observed biological activity across different studies (e.g., conflicting IC₅₀ values)?

- Data harmonization : Ensure consistent assay conditions (e.g., ATP concentration, incubation time).

- Control standardization : Use reference inhibitors (e.g., SB-216763 for GSK-3β) to calibrate results.

- Meta-analysis : Compare datasets across studies while accounting for variables like cell line differences or compound purity thresholds (≥95% by HPLC) .

Q. How can researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties in preclinical models?

- In vitro : Assess metabolic stability using liver microsomes (human/rodent) and permeability via Caco-2 monolayers.

- In vivo : Administer the compound intravenously/orally to rodents, collecting plasma samples for LC-MS/MS analysis. Key PK parameters include bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd) .

Q. What are best practices for ensuring reproducibility in hydantoin derivative synthesis and bioactivity testing?

- Documentation : Provide detailed protocols for reaction conditions, purification steps, and instrument calibration.

- Data sharing : Adhere to FAIR principles by depositing raw NMR spectra, chromatograms, and assay data in repositories like Zenodo or ChemRxiv .

- Collaborative validation : Cross-verify results with independent labs using blinded samples .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.